Cas no 86953-81-3 (tert-butyl 2-hydroxypiperidine-1-carboxylate)

tert-butyl 2-hydroxypiperidine-1-carboxylate structure
86953-81-3 structure
اسم المنتج:tert-butyl 2-hydroxypiperidine-1-carboxylate
كاس عدد:86953-81-3
وسط:C10H19NO3
ميغاواط:201.262763261795
MDL:MFCD09031186
CID:708656
PubChem ID:10655694

tert-butyl 2-hydroxypiperidine-1-carboxylate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 1-Piperidinecarboxylicacid, 2-hydroxy-, 1,1-dimethylethyl ester
    • tert-butyl 2-hydroxypiperidine-1-carboxylate
    • 1-t-butoxycarbonyl-2-hydroxypiperidine
    • 2-hydroxy-1-(tert-butoxycarbonyl)piperidine
    • 2-hydroxy-N-Boc-piperidine
    • N-(tert-butoxycarbonyl)-2-hydroxypiperidine
    • N-boc-2-hydroxypiperidine
    • N-Boc-piperidinol
    • N-tert-butoxycarbonyl-2-piperidinol
    • 1,1-Dimethylethyl 2-hydroxy-1-piperidinecarboxylate (ACI)
    • ZBCXTNPVDVWHNC-UHFFFAOYSA-N
    • 86953-81-3
    • AS-52737
    • AKOS015962867
    • 1-Boc-2-Hydroxypiperidine
    • SY276983
    • hydroxy-1-tert-butoxycarbonylpiperidine
    • MB06824
    • MFCD09031186
    • SCHEMBL1427524
    • CS-0048414
    • P15565
    • DTXSID90443048
    • MDL: MFCD09031186
    • نواة داخلي: 1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h8,12H,4-7H2,1-3H3
    • مفتاح Inchi: ZBCXTNPVDVWHNC-UHFFFAOYSA-N
    • ابتسامات: O=C(N1C(O)CCCC1)OC(C)(C)C

حساب السمة

  • نوعية دقيقة: 201.13600
  • النظائر كتلة واحدة: 201.13649347g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 14
  • تدوير ملزمة العد: 2
  • تعقيدات: 210
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 1
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 2
  • طوبولوجي سطح القطب: 49.8Ų

الخصائص التجريبية

  • بسا: 49.77000
  • لوغب: 1.66370

tert-butyl 2-hydroxypiperidine-1-carboxylate أمن المعلومات

tert-butyl 2-hydroxypiperidine-1-carboxylate بيانات الجمارك

  • رمز النظام المنسق:2933399090
  • بيانات الجمارك:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 2-hydroxypiperidine-1-carboxylate الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
eNovation Chemicals LLC
D552515-5G
TERT-BUTYL 2-HYDROXYPIPERIDINE-1-CARBOXYLATE
86953-81-3 95%
5g
$560 2024-07-21
Chemenu
CM180245-5g
tert-butyl 2-hydroxypiperidine-1-carboxylate
86953-81-3 97%
5g
$1544 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1119054-100mg
tert-Butyl 2-hydroxypiperidine-1-carboxylate
86953-81-3 97%
100mg
¥196.00 2024-04-27
eNovation Chemicals LLC
Y1190918-1g
tert-Butyl 2-Hydroxypiperidine-1-carboxylate
86953-81-3 95%
1g
$575 2024-07-19
Ambeed
A945082-1g
tert-Butyl 2-hydroxypiperidine-1-carboxylate
86953-81-3 98%
1g
$248.0 2024-04-17
abcr
AB463569-1g
tert-Butyl 2-hydroxypiperidine-1-carboxylate; .
86953-81-3
1g
€433.50 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS8156-100mg
tert-butyl 2-hydroxypiperidine-1-carboxylate
86953-81-3 97%
100mg
¥130.0 2024-04-16
Ambeed
A945082-100mg
tert-Butyl 2-hydroxypiperidine-1-carboxylate
86953-81-3 98%
100mg
$40.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS8156-500mg
tert-butyl 2-hydroxypiperidine-1-carboxylate
86953-81-3 97%
500mg
¥432.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS8156-1g
tert-butyl 2-hydroxypiperidine-1-carboxylate
86953-81-3 97%
1g
¥850.0 2024-04-16

tert-butyl 2-hydroxypiperidine-1-carboxylate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Zirconocene chloride hydride Solvents: Tetrahydrofuran ;  rt
المراجع
Hydrozirconation of four-, five-, six- and seven-membered N-alkoxycarbonyl lactams to lactamols
Piperno, Anna; et al, Tetrahedron Letters, 2011, 52(51), 6880-6882

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 5 min, -78 °C
1.2 Solvents: Dichloromethane ;  -78 °C; 25 min, -78 °C
1.3 Reagents: Diisopropylethylamine ;  -78 °C → -30 °C; 30 min, -30 °C
المراجع
A carbodiimide-mediated P-C bond-forming reaction: Mild amidoalkylation of P-nucleophiles by Boc-aminals
Kokkala, Paraskevi; et al, Organic Letters, 2021, 23(5), 1726-1730

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
المراجع
A Facile Preparation of Enecarbamates
Dieter, R. Karl; et al, Journal of Organic Chemistry, 1996, 61(12), 4180-4184

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C
المراجع
Nucleophilic synthesis of enantiopure 2-(tributylstannyl)pyrrolidines and piperidines
Gawley, Robert E.; et al, Tetrahedron Letters, 2004, 45(8), 1759-1761

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  -78 °C
المراجع
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives
Chen, Cheng; et al, Organic & Biomolecular Chemistry, 2017, 15(25), 5364-5372

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Vitride Solvents: Dichloromethane ,  Toluene ;  2 h, -78 °C
1.5 Reagents: Methanol ;  -78 °C
1.6 Reagents: Potassium sodium tartrate Solvents: Water ;  > 1 h, rt
المراجع
Bronsted Acid-Catalyzed Aza-Ferrier Reaction of N,O-Allenyl Acetals: Synthesis of β-Amino-α-methylene Aldehydes
Tayama, Eiji ; et al, Journal of Organic Chemistry, 2020, 85(14), 9405-9414

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Tempo ,  Laccase Solvents: tert-Butyl methyl ether ,  Water ;  18 h, 30 °C
المراجع
Laccase/2,2,6,6-tetramethylpiperidinoxyl radical (TEMPO): An efficient catalytic system for selective oxidations of primary hydroxy and amino groups in aqueous and biphasic media
Diaz-Rodriguez, Alba; et al, Advanced Synthesis & Catalysis, 2014, 356(10), 2321-2329

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, 0 °C
1.2 2 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Vitride Solvents: Dichloromethane ,  Toluene ;  2 h, -78 °C
1.5 Reagents: Methanol ,  Potassium sodium tartrate Solvents: Water ;  -78 °C; -78 °C → rt; 1 h, rt
المراجع
1,4-Elimination/Bronsted acid catalyzed aza-Ferrier reaction sequence as an entry to β-amino-β,γ-unsaturated aldehydes
Tayama, Eiji; et al, Tetrahedron, 2013, 69(13), 2745-2752

طريقة الإنتاج 9

رد فعل الشرط
1.1 Catalysts: D-Proline Solvents: Dimethyl sulfoxide ;  20 min, rt
المراجع
Total Synthesis of (±)- and (-)-Actinophyllic Acid
Martin, Connor L.; et al, Journal of the American Chemical Society, 2010, 132(13), 4894-4906

طريقة الإنتاج 10

رد فعل الشرط
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  3 h, 20 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
2.2 Reagents: Potassium sodium tartrate Solvents: Water ;  -78 °C
المراجع
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives
Chen, Cheng; et al, Organic & Biomolecular Chemistry, 2017, 15(25), 5364-5372

طريقة الإنتاج 11

رد فعل الشرط
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Ammonium chloride
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  rt; 2 h, -78 °C
2.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate
المراجع
In(OTf)3-catalyzed N-α phosphonylation of N,O-acetals with triethyl phosphite
Sun, Jian-Ting; et al, Organic & Biomolecular Chemistry, 2022, 20(33), 6571-6581

طريقة الإنتاج 12

رد فعل الشرط
1.1 Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Oxygen Catalysts: Tempo ,  Laccase Solvents: tert-Butyl methyl ether ,  Water ;  18 h, 30 °C
المراجع
Laccase/2,2,6,6-tetramethylpiperidinoxyl radical (TEMPO): An efficient catalytic system for selective oxidations of primary hydroxy and amino groups in aqueous and biphasic media
Diaz-Rodriguez, Alba; et al, Advanced Synthesis & Catalysis, 2014, 356(10), 2321-2329

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  3 h, rt
المراجع
Backbone-Modified C2-Symmetrical Chiral Bisphosphine TMS-QuinoxP*: Asymmetric Borylation of Racemic Allyl Electrophiles
Iwamoto, Hiroaki ; et al, Journal of the American Chemical Society, 2021, 143(17), 6413-6422

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Lithium triethylborohydride Solvents: Tetrahydrofuran ;  30 min, -78 °C; -78 °C → 0 °C
1.2 Reagents: Sodium bicarbonate ,  Hydrogen peroxide Solvents: Water ;  30 min, 0 °C
المراجع
One-Pot Formation of Piperidine- and Pyrrolidine-Substituted Pyridinium Salts via Addition of 5-Alkylaminopenta-2,4-dienals to N-Acyliminium Ions: Application to the Synthesis of (±)-Nicotine and Analogs
Peixoto, Sabrina; et al, Organic Letters, 2010, 12(21), 4760-4763

tert-butyl 2-hydroxypiperidine-1-carboxylate Raw materials

tert-butyl 2-hydroxypiperidine-1-carboxylate Preparation Products

tert-butyl 2-hydroxypiperidine-1-carboxylate الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:86953-81-3)tert-butyl 2-hydroxypiperidine-1-carboxylate
A943039
نقاء:99%/99%
كمية:1g/5g
الأسعار ($):223.0/791.0